![molecular formula C24H22ClN3O2 B609923 (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid CAS No. 1023650-66-9](/img/structure/B609923.png)
(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid
Overview
Description
PF-03882845 is a highly potent (IC50=6.3‐13.4nM,10% fetal bovine serum & IC50= 0.504–1.11 nM, absence of serum) selective orally bioavailable mineralocorticoid receptor antagonist. It prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy.
Scientific Research Applications
Antispermatogenic Agents : A study by Corsi and Palazzo (1976) investigated halogenated 1-benzylindazole-3-carboxylic acids, similar in structure to the specified compound, for their effects on testicular weight and inhibition of spermatogenesis. Some derivatives demonstrated potent antispermatogenic activity (Corsi & Palazzo, 1976).
Antimicrobial Studies : Research by Gautam et al. (2016) involved synthesizing new substituted-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2yl-thiazoles, similar to the compound , which exhibited notable antibacterial and antifungal activities (Gautam, Gautam, & Chaudhary, 2016).
Synthesis of Novel Heterocycles : Bilokin and Gella (1998) focused on the stereoselective synthesis of novel 3,3a-cis-hexahydro-2H-indazole derivatives, with potential applications in pharmaceuticals due to the wide range of biological activities associated with dihydropyrazole compounds (Bilokin & Gella, 1998).
Heterocyclic Chemistry : A study by Gale and Wilshire (1973) examined the chemical behavior of indazole-3-carboxylic acids, leading to a better understanding of the properties of related compounds like the specified benzo[g]indazole derivative (Gale & Wilshire, 1973).
Antioxidant Properties : Polo et al. (2016) researched tetrahydroindazoles for their in vitro antioxidant activity, indicating potential therapeutic applications for similar indazole derivatives (Polo, Trilleras, Ramos, Galdámez, Quiroga, & Gutiérrez, 2016).
Inhibition of Hsp90 : Wang Xiao-long (2011) synthesized a novel Hsp90 inhibitor based on the indazole structure, which showed promising inhibition against Hsp90α, highlighting the therapeutic potential of indazole derivatives (Wang Xiao-long, 2011).
Mechanism of Action
Target of Action
PF-03882845 primarily targets the mineralocorticoid receptor (MR) . The MR is a nuclear receptor that plays a crucial role in electrolyte balance and blood pressure regulation .
Mode of Action
As a non-steroidal MR antagonist , PF-03882845 binds to the MR with high affinity . This binding prevents the action of aldosterone, a hormone that can lead to hypertension and renal disease when overactive .
Biochemical Pathways
The antagonistic action of PF-03882845 on the MR leads to a decrease in the expression of aldosterone-induced genes, such as collagen IV , transforming growth factor-β 1 (Tgf-β 1) , interleukin-6 (Il-6) , intermolecular adhesion molecule-1 (Icam-1) , and osteopontin . These genes are involved in pro-fibrotic pathways, contributing to renal fibrosis when overexpressed .
Pharmacokinetics
It has been shown to have a high therapeutic index, indicating a favorable balance between efficacy and potential side effects .
Result of Action
PF-03882845 has been shown to be more potent than eplerenone, a steroidal MR antagonist, in suppressing the urinary albumin to creatinine ratio (UACR), a measure of renal fibrosis . This suggests that PF-03882845 may be effective in protecting against aldosterone-mediated renal disease .
Action Environment
The efficacy of PF-03882845 can be influenced by environmental factors such as diet. For instance, in animal studies, the compound was tested in rats maintained on a high salt diet, which can enhance the action of aldosterone .
properties
IUPAC Name |
(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNULRSOGWPFPBL-REWPJTCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144940 | |
Record name | PF-03882845 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1023650-66-9 | |
Record name | PF-03882845 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1023650669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-03882845 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-03882845 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1023650-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PF-03882845 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZKU73FU3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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